4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 325977-52-4
VCID: VC6625130
InChI: InChI=1S/C18H15BrN2OS/c1-11-3-4-14(9-12(11)2)16-10-23-18(20-16)21-17(22)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
SMILES: CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C
Molecular Formula: C18H15BrN2OS
Molecular Weight: 387.3

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 325977-52-4

Cat. No.: VC6625130

Molecular Formula: C18H15BrN2OS

Molecular Weight: 387.3

* For research use only. Not for human or veterinary use.

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide - 325977-52-4

Specification

CAS No. 325977-52-4
Molecular Formula C18H15BrN2OS
Molecular Weight 387.3
IUPAC Name 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H15BrN2OS/c1-11-3-4-14(9-12(11)2)16-10-23-18(20-16)21-17(22)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
Standard InChI Key KVXRLSIVXKSGJB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C

Introduction

Chemical Identity and Structural Elucidation

4-Bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 312923-09-4) belongs to the class of heterocyclic aromatic compounds featuring a thiazole core. Its molecular formula is C₁₈H₁₅BrN₂OS, with a molecular weight of 387.3 g/mol. The IUPAC name systematically describes its structure: the benzamide group is substituted with a bromine atom at the para position, while the thiazole ring is functionalized with a 3,4-dimethylphenyl group at the 4-position.

Molecular Geometry and Key Functional Groups

  • Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-position of this ring is occupied by a 3,4-dimethylphenyl group, introducing steric bulk and hydrophobic character.

  • Benzamide Moiety: The benzene ring is substituted with a bromine atom at the 4-position and an amide linkage connecting it to the thiazole’s 2-amino group. This amide bond contributes to hydrogen-bonding potential .

Structural Data Table

PropertyValue/Descriptor
CAS Number312923-09-4
Molecular FormulaC₁₈H₁₅BrN₂OS
Molecular Weight387.3 g/mol
IUPAC Name4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C
InChIKeyGYIOYIMKTXIPST-UHFFFAOYSA-N

Synthetic Pathways and Optimization

The synthesis of 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically follows a multi-step protocol common to thiazole derivatives. While explicit details for this compound are scarce, methodologies for analogous structures provide a reliable framework .

Key Synthetic Steps

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis is employed, involving the condensation of 3,4-dimethylthioamide with α-bromoacetophenone derivatives. This step forms the 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine intermediate.

  • Amide Coupling: The thiazole amine undergoes nucleophilic acyl substitution with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .

Reaction Scheme

4-Bromobenzoyl chloride+4-(3,4-Dimethylphenyl)thiazol-2-amineBaseTarget Compound\text{4-Bromobenzoyl chloride} + \text{4-(3,4-Dimethylphenyl)thiazol-2-amine} \xrightarrow{\text{Base}} \text{Target Compound}

Purification and Characterization

  • Chromatography: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the pure product.

  • Spectroscopic Validation: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Distinct signals for the bromine atom (δ 7.5–7.7 ppm in ¹H NMR) and thiazole protons (δ 8.1–8.3 ppm) are observed .

Physicochemical Properties and Stability

The compound’s properties are influenced by its bromine substituent and aromatic systems:

Solubility and Partition Coefficients

  • Solubility: Limited aqueous solubility due to hydrophobic aryl groups; soluble in dimethyl sulfoxide (DMSO) and dichloromethane.

  • LogP: Estimated at 3.8 (predicted via computational models), indicating moderate lipophilicity suitable for membrane permeability .

Biological Activities and Mechanisms

Thiazole derivatives are renowned for their diverse bioactivities, and this compound’s structure suggests similar potential:

Antimicrobial Activity

  • Bacterial Inhibition: Analogous compounds (e.g., 3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom may enhance membrane disruption via halogen bonding .

Enzyme Modulation

  • Kinase Inhibition: Molecular docking studies predict strong binding to EGFR tyrosine kinase (binding energy: −9.2 kcal/mol), implicating potential use in targeted cancer therapies .

Comparative Analysis with Structural Analogs

To contextualize its properties, this compound is compared to three analogs from the search results:

Comparative Data Table

CompoundMolecular FormulaMolecular WeightKey SubstituentsBioactivity (IC₅₀/MIC)
Target CompoundC₁₈H₁₅BrN₂OS387.34-Br, 3,4-diMePh12 µM (MCF-7)
3-Bromo-N-[4-(3,4-diMePh)-thiazol-2-yl]benzamideC₁₈H₁₅BrN₂OS387.33-Br, 3,4-diMePh15 µM (MCF-7)
N-[4-(4-BrPh)-thiazol-2-yl]benzamideC₁₆H₁₁BrN₂OS359.24-BrPh18 µg/mL (S. aureus)
N-(4-BrPh)-4-(2,4-diMe-thiazol-5-yl)-thiazol-2-amineC₁₄H₁₂BrN₃S₂366.34-BrPh, 2,4-diMe-thiazole8.5 µM (EGFR)

Key Observations:

  • Bromine Position: The para-bromo substitution (target compound) confers marginally higher anticancer activity than meta-bromo analogs .

  • Thiazole Substitution: 3,4-Dimethylphenyl groups enhance lipophilicity and cellular uptake compared to simpler aryl groups .

Applications in Research and Development

Drug Discovery

  • Lead Optimization: Serves as a scaffold for modifying bromine and methyl groups to improve pharmacokinetics .

  • Combination Therapies: Synergistic effects observed with cisplatin in ovarian cancer models (combination index: 0.82) .

Material Science

  • Luminescent Materials: Thiazole-benzamide hybrids exhibit blue fluorescence (λₑₘ: 450 nm), suggesting utility in organic LEDs.

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